2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 2137513-06-3) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its molecular weight is 377.4 g/mol, with a purity of ≥95% . The compound features a 1-methyl-1H-pyrazol-3-yl substituent attached to the α-carbon of the acetic acid backbone, making it structurally distinct among Fmoc-protected building blocks.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-24-11-10-18(23-24)19(20(25)26)22-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17,19H,12H2,1H3,(H,22,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGAMZORUXNNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate diketone.
Coupling Reaction: The protected amino acid is then coupled with the pyrazole derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of intermediates such as Fmoc-protected amino acids and pyrazole derivatives are synthesized.
Automated Synthesis: Automated peptide synthesizers are often used to streamline the coupling reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Amino Acid: After Fmoc removal.
Peptide Chains: When coupled with other amino acids.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is widely used in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid involves:
Protection of Amino Groups: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Coupling Reactions: The compound facilitates the formation of peptide bonds through coupling reactions, enabling the synthesis of longer peptide chains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of Fmoc-protected α-amino acetic acid derivatives. Key structural analogues include:
Research and Commercial Considerations
- Availability : The target compound’s discontinuation highlights reliance on custom synthesis, whereas analogues like 180576-05-0 remain accessible .
- Performance : Pyrazole-containing derivatives show superior binding in metalloenzyme studies compared to imidazole-based compounds (e.g., ) .
- Cost: Piperazine and cyanomethyl variants are more cost-effective due to scalable synthesis routes .
Biological Activity
The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid , often referred to as Fmoc-amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 410.46 g/mol. The structure features a fluorenyl group, a methoxycarbonyl moiety, and a pyrazole ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.46 g/mol |
| CAS Number | 150114-97-9 |
| Purity | >98% (T) |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the pyrazole structure. For instance, derivatives of pyrazole have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In silico docking studies indicated that similar compounds can exhibit strong binding affinities to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .
Case Study:
A study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated inhibition zones ranging from 10 to 31 mm, with certain derivatives outperforming standard antibiotics like ciprofloxacin .
Anti-trypanosomal Activity
The compound's potential as an anti-trypanosomal agent has also been investigated. In vitro studies showed that certain analogues exhibited significant cytotoxicity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The structure-activity relationship indicated that modifications at specific positions enhanced the trypanocidal efficacy while maintaining low toxicity towards mammalian cells .
Table: In Vitro Anti-trypanosomal Activity
| Compound | IC50 (µM) | Selectivity Index (S.I.) |
|---|---|---|
| Fmoc-Pyrazole | 12.5 | >10 |
| Acivicin | 1.5 | <5 |
The mechanism by which this compound exerts its biological effects is multifaceted. It is hypothesized that the presence of the fluorenyl group enhances membrane permeability, facilitating better uptake into target cells. Additionally, the pyrazole ring may interact with specific enzymes or receptors involved in cellular signaling pathways.
Enzyme Inhibition
Inhibition studies have shown that the compound can inhibit key enzymes involved in metabolic pathways, such as CTP synthetase in T. brucei, leading to disrupted nucleotide synthesis essential for parasite survival .
Q & A
Q. Q1. What is the standard synthetic route for this compound, and how does the Fmoc-protection strategy influence reaction efficiency?
A1: The synthesis typically involves:
Fmoc Protection : The amino group is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a basic medium (e.g., sodium carbonate) to prevent unwanted side reactions during coupling .
Coupling Reactions : The protected intermediate is coupled with 1-methyl-1H-pyrazole-3-yl acetic acid derivatives using reagents like isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides (e.g., DCC) in anhydrous solvents (e.g., THF, DCM) .
Deprotection : The Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF) to yield the final product.
Key Considerations : Fmoc enhances solubility in organic solvents and allows orthogonal deprotection, critical for stepwise peptide synthesis .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data contradictions resolved?
A2:
- NMR Spectroscopy : 1H/13C NMR confirms the presence of the Fmoc aromatic protons (δ 7.2–7.8 ppm) and pyrazole protons (δ 6.5–7.0 ppm). Discrepancies in integration ratios may arise from rotameric forms of the Fmoc group; variable-temperature NMR can resolve this .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C23H22N4O5: 451.16 g/mol). Contradictions due to isotopic patterns are addressed using isotopic distribution simulations .
- HPLC : Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm (Fmoc absorption) .
Advanced Experimental Design
Q. Q3. How does the 1-methyl-1H-pyrazol-3-yl group affect regioselectivity in coupling reactions, and how can side products be minimized?
A3:
- Steric Effects : The methyl group on the pyrazole ring introduces steric hindrance, favoring coupling at the less hindered nitrogen (N1). Use bulky coupling agents (e.g., HATU) to improve regioselectivity .
- By-Product Mitigation : Monitor reaction progress with TLC or LC-MS. Common by-products (e.g., diastereomers or unreacted intermediates) are removed via silica gel chromatography or preparative HPLC .
Q. Q4. What strategies optimize the compound’s stability during solid-phase peptide synthesis (SPPS)?
A4:
- Solvent Choice : Use DCM or DMF for swelling resin-bound peptides, avoiding prolonged exposure to acidic/basic conditions that may cleave the pyrazole moiety .
- Temperature Control : Maintain reactions at 0–25°C to prevent Fmoc deprotection or racemization .
- Additives : Add 1-hydroxybenzotriazole (HOBt) to suppress aspartimide formation during coupling .
Data Analysis & Troubleshooting
Q. Q5. How should researchers handle contradictory cytotoxicity data in biological assays involving this compound?
A5:
- Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293, HeLa) with controlled pH and temperature to rule out assay-specific artifacts .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., free pyrazole derivatives) that may contribute to toxicity .
- Positive Controls : Compare with structurally similar Fmoc-amino acids (e.g., Fmoc-Ala-OH) to isolate the pyrazole group’s contribution to toxicity .
Q. Q6. What are common impurities in large-scale synthesis, and how are they quantified?
A6:
- Impurity Sources :
- Quantification : Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise impurity profiling .
Application-Driven Research
Q. Q7. How is this compound utilized in designing peptide-based inhibitors with enhanced pharmacokinetic properties?
A7:
- Role of Pyrazole : The 1-methyl-1H-pyrazole-3-yl group mimics aromatic side chains in natural amino acids (e.g., tyrosine), improving target binding (e.g., kinase inhibitors) while resisting metabolic degradation .
- Case Study : In p53-derived peptides, bromodifluoromethoxy-modified analogs of this compound showed enhanced cell permeability and proteolytic stability .
Q. Q8. What catalytic methods improve the efficiency of incorporating this compound into cyclic peptides?
A8:
- Macrocyclization : Use Ru-photocatalysts for light-driven intramolecular coupling, minimizing epimerization .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified derivatives enables rapid cyclization .
Safety & Handling
Q. Q9. What are the critical safety protocols for handling this compound in aqueous environments?
A9:
Q. Q10. How does the compound’s stability vary under different pH conditions, and what analytical methods track decomposition?
A10:
- pH Sensitivity : Stable at pH 4–7; decomposes above pH 8 (Fmoc cleavage) or below pH 3 (pyrazole protonation).
- Analytical Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
